2-{4-[4,4-DIMETHYL-6-OXO-2-(PHENYLAMINO)CYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-{4-[4,4-DIMETHYL-6-OXO-2-(PHENYLAMINO)CYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 2-{4-[4,4-DIMETHYL-6-OXO-2-(PHENYLAMINO)CYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the cyclohexenone derivative, followed by the introduction of the phenylamino group. The final steps involve the formation of the isoindole-1,3-dione moiety and the coupling of the two main fragments. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the cyclohexenone and isoindole-1,3-dione moieties allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting the carbonyl groups.
Substitution: The phenylamino group can participate in nucleophilic substitution reactions, especially under basic conditions.
Addition: The double bond in the cyclohexenone ring can undergo addition reactions with various electrophiles
Scientific Research Applications
2-{4-[4,4-DIMETHYL-6-OXO-2-(PHENYLAMINO)CYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{4-[4,4-DIMETHYL-6-OXO-2-(PHENYLAMINO)CYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Similar compounds include:
Thiazoles: Known for their diverse biological activities.
Imidazoles: Widely used in medicinal chemistry for their broad range of biological properties
Properties
IUPAC Name |
2-[(4Z)-4-(4,4-dimethyl-2-oxo-6-phenyliminocyclohexylidene)-4-hydroxybutyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-26(2)15-20(27-17-9-4-3-5-10-17)23(22(30)16-26)21(29)13-8-14-28-24(31)18-11-6-7-12-19(18)25(28)32/h3-7,9-12,29H,8,13-16H2,1-2H3/b23-21-,27-20? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTJVZRGLGAAQZ-HTZPLMKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2)C(=C(CCCN3C(=O)C4=CC=CC=C4C3=O)O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=NC2=CC=CC=C2)/C(=C(\CCCN3C(=O)C4=CC=CC=C4C3=O)/O)/C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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